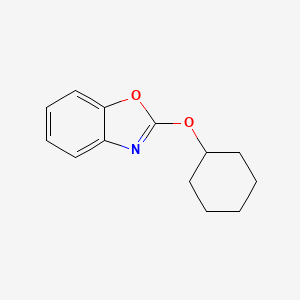

Benzoxazole, 2-(cyclohexyloxy)-

Description

Significance of the Benzoxazole (B165842) Core in Contemporary Chemical Synthesis and Design

The benzoxazole nucleus is a highly valued scaffold in drug discovery and materials science. nih.gov Its derivatives are known to exhibit a wide array of biological activities. jocpr.comresearchgate.netresearchgate.net This has led to the incorporation of the benzoxazole structure into various pharmaceutical agents. wikipedia.org Furthermore, the unique photophysical properties of some benzoxazole derivatives make them suitable for applications such as optical brighteners. wikipedia.org

In chemical synthesis, the benzoxazole framework is a versatile starting material for creating more complex, often bioactive, molecules. wikipedia.orgjocpr.com The development of synthetic methodologies, such as the condensation of 2-aminophenols with various carbonyl compounds, has been a key focus, allowing for the creation of a diverse library of benzoxazole derivatives. rsc.org

Academic Relevance of 2-Substituted Benzoxazole Derivatives

Among the various derivatives, 2-substituted benzoxazoles have garnered considerable attention from the research community. researchgate.netnih.gov This specific class of compounds is significant due to the wide range of pharmacological activities they can exhibit, making them attractive scaffolds for developing new therapeutic agents. researchgate.netmdpi.com The substitution at the C2 position of the benzoxazole core is a key area of modification, allowing chemists to fine-tune the molecule's properties for specific applications in medicinal chemistry and materials science. mdpi.comsioc-journal.cn

Researchers have developed numerous synthetic strategies to access these compounds, often focusing on green chemistry principles such as using water as a solvent or employing microwave irradiation to improve efficiency. sioc-journal.cn The functionalization at the C2 position is a versatile strategy for creating libraries of compounds for biological screening and materials testing. mdpi.com For instance, studies have shown that introducing different groups at this position can lead to potent anti-inflammatory agents. nih.gov

Research Trajectories for "Benzoxazole, 2-(cyclohexyloxy)-" within Heterocyclic Chemistry

While extensive research exists for the broader benzoxazole class, "Benzoxazole, 2-(cyclohexyloxy)-" represents a more specific and less explored entity. Its structure, featuring a bulky cyclohexyloxy group at the 2-position, suggests potential research directions. The synthesis would likely follow established routes for 2-substituted benzoxazoles, possibly through the condensation of 2-aminophenol (B121084) with a suitable cyclohexyl-containing precursor.

The properties of "Benzoxazole, 2-(cyclohexyloxy)-" would be influenced by the cyclohexyloxy substituent. This group could impact the molecule's solubility, lipophilicity, and steric profile, which in turn could modulate its interaction with biological targets or its properties in materials science applications. Analogous structures, such as those with a cyclohexyl ring directly connecting two benzoxazole moieties, have been investigated for their potential in pharmaceuticals and materials science due to their unique structural features. ontosight.ai Further investigation into "Benzoxazole, 2-(cyclohexyloxy)-" could involve its synthesis, characterization, and screening for various biological activities, contributing to the ever-expanding knowledge base of heterocyclic chemistry.

Chemical Compound Data

| Compound Name | Molecular Formula | Structure |

| Benzoxazole, 2-(cyclohexyloxy)- | C₁₃H₁₅NO | A benzoxazole ring substituted at the 2-position with a cyclohexyloxy group. |

| Benzoxazole | C₇H₅NO | A fused ring system consisting of a benzene (B151609) ring and an oxazole (B20620) ring. wikipedia.org |

| 2-Aminophenol | C₆H₇NO | An aromatic compound with a hydroxyl and an amino group on adjacent carbon atoms of a benzene ring. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89114-23-8 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-cyclohexyloxy-1,3-benzoxazole |

InChI |

InChI=1S/C13H15NO2/c1-2-6-10(7-3-1)15-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2 |

InChI Key |

LPFUWGQKKMNFGV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC2=NC3=CC=CC=C3O2 |

Canonical SMILES |

C1CCC(CC1)OC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Strategies for Benzoxazole, 2 Cyclohexyloxy and Its Precursors

Sustainable and Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles. These approaches prioritize the use of non-toxic reagents and solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. rsc.orgrsc.org For the synthesis of 2-substituted benzoxazoles, this often involves the direct reaction of precursors in the absence of a solvent, sometimes facilitated by heat or mechanical energy.

The synthesis of Benzoxazole (B165842), 2-(cyclohexyloxy)- under solvent-free conditions would likely involve the condensation of 2-aminophenol (B121084) with a suitable cyclohexyloxy source. One potential method is the reaction with a Brønsted acidic ionic liquid (BAIL) gel catalyst at elevated temperatures. nih.gov This heterogeneous catalyst can be easily separated and reused, further enhancing the green credentials of the process. nih.gov Another approach involves the use of hypervalent iodine(III) reagents for the condensation of 2-aminophenols with aldehydes under solvent-free conditions, a method that has shown success for 2-arylbenzoxazoles. mdpi.com

Table 1: Examples of Solvent-Free Benzoxazole Synthesis

| Precursors | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol, Benzaldehyde | BAIL gel | 130 °C, 5 h | 2-Phenylbenzoxazole | 92% | nih.gov |

| 2-Aminothiophenol, Aromatic Aldehydes | None (Mortar-pestle grinding) | Room Temp, 5-10 min | 2-Aryl benzothiazoles | High | rsc.org |

| 2-Aminophenol, Carboxylic Acids | Lawesson's Reagent | Microwave, Solvent-free | 2-Substituted benzoxazoles | Good | organic-chemistry.org |

Aqueous Media and Recyclable Catalysts

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Synthesizing benzoxazoles in aqueous media often requires robust, water-tolerant catalysts that can be easily recovered and reused. rsc.org Magnetically separable nanocatalysts, such as Fe₂O₃ or Fe₃O₄ nanoparticles supporting a catalytically active species, are particularly promising. nih.govresearchgate.net These catalysts can be removed from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. nih.govbohrium.com

For the synthesis of Benzoxazole, 2-(cyclohexyloxy)-, a potential aqueous route could involve the cyclization of 2-aminophenol with a suitable precursor in the presence of a recyclable catalyst like samarium triflate. organic-chemistry.org Another method describes the synthesis of 2-aryl benzimidazoles and benzothiazoles using a nano-Fe₂O₃ catalyst in water, a protocol that could be adapted for benzoxazoles. researchgate.net Furthermore, the direct oxidative amination of benzoxazoles has been achieved in water using a reusable ionic liquid catalyst, suggesting pathways for further functionalization. researchgate.net

Table 2: Benzoxazole Synthesis in Aqueous Media with Recyclable Catalysts

| Precursors | Catalyst | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Aminophenols, Aldehydes | Samarium triflate | Water | Mild | Reusable acid catalyst | organic-chemistry.org |

| 2-Aminothiophenols, Aldehydes | Nano-Fe₂O₃ | Water | - | Recyclable nanocatalyst | researchgate.net |

| 2-Aminophenols, Tetramethylthiuram disulfide | None | Water | - | Metal/ligand-free cyclization | rsc.org |

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave irradiation and ultrasound are energy sources that can dramatically accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. kjscollege.comresearchgate.netsciforum.net

Microwave-assisted synthesis has been successfully applied to produce various benzoxazole derivatives. nih.govsioc-journal.cnnih.gov For instance, the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) is a general method for producing 2-substituted benzoxazoles. nih.gov Adapting this for Benzoxazole, 2-(cyclohexyloxy)- would likely involve using a cyclohexyl-containing amide. Another microwave-assisted approach involves the one-pot reaction of 2-aminophenols with carboxylic acids, which could be extended to cyclohexanecarboxylic acid or a derivative thereof. organic-chemistry.org

Ultrasound-assisted synthesis promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones. researchgate.netnih.gov This technique has been used for the solvent-free synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, catalyzed by a magnetic nanoparticle-supported ionic liquid. nih.govbohrium.comresearchgate.net This method offers the dual green benefits of energy efficiency and a recyclable catalyst. nih.gov

Table 3: Energy-Assisted Synthesis of Benzoxazole Derivatives

| Method | Precursors | Catalyst/Conditions | Product Type | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave | o-Phenylenediamines, Acetonedicarboxylates | Acid catalysis | 1,5-Benzodiazepines | Excellent yields, one-step | nih.gov |

| Microwave | 2-Aminophenol, Carboxylic acids | Lawesson's reagent, solvent-free | 2-Substituted benzoxazoles | Good yields, solvent-free | organic-chemistry.org |

| Ultrasound | 2-Aminophenol, Benzaldehyde | LAIL@MNP, solvent-free, 70 °C, 30 min | 2-Phenylbenzoxazole | Fast reaction, high yield (90%) | nih.gov |

| Ultrasound | 2-Aminothiophenol, Aldehydes | Sulfated tungstate, solvent-free | 2-Substituted benzothiazoles | Excellent yields, catalyst recyclability | kjscollege.com |

Electrochemical Methods for Oxidative Cyclization

Electrosynthesis offers a powerful green alternative to conventional redox reactions by replacing chemical oxidants with electricity. nih.govrsc.org This approach minimizes waste, as the main byproduct can be hydrogen gas, and avoids the use of often toxic and hazardous oxidizing agents. organic-chemistry.org

The synthesis of benzoxazoles can be achieved through the electrochemical oxidative cyclization of precursors like o-aminophenols and aldehydes or in-situ formed imines. acs.orgbohrium.com One method involves the indirect, "ex-cell" electrochemical synthesis using a recyclable iodine(I)/iodine(III) redox mediator. acs.org This technique is compatible with various functional groups. acs.org Another direct approach involves the electrochemical oxidation of catechols in the presence of benzylamines, which proceeds through an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism in aqueous solution. rsc.org Applying this to Benzoxazole, 2-(cyclohexyloxy)- could involve the electrochemical condensation of 2-aminophenol with cyclohexanol (B46403) or cyclohexanecarbaldehyde.

Mechanochemical Synthesis Protocols

Mechanochemistry utilizes mechanical force, typically through grinding or ball-milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netrsc.org This solvent-free technique is highly efficient and environmentally friendly. rsc.org

The synthesis of 2-aryl benzothiazoles and benzimidazoles has been demonstrated through simple mortar-and-pestle grinding of o-aminothiophenol or o-phenylenediamine (B120857) with aromatic aldehydes, a method that proceeds smoothly without a catalyst. rsc.org This protocol could readily be adapted for the synthesis of benzoxazoles. More advanced mechanochemical methods using high-speed vibrational milling or planetary ball mills offer greater control and repeatability. researchgate.net Recently, the mechanochemical synthesis of 4th generation benzoxazine (B1645224) monomers from fully bio-based synthons has been reported, highlighting the potential of this technique for creating complex heterocyclic structures from sustainable sources. rsc.org

Advanced Synthetic Techniques for Stereoselective and Regioselective Synthesis

Achieving high selectivity is a key goal in modern organic synthesis. For substituted benzoxazoles, regioselectivity is crucial when using unsymmetrically substituted precursors, while stereoselectivity becomes important when chiral centers are present.

Regioselective synthesis of benzoxazole derivatives has been explored, particularly in the context of forming specific isomers. For example, the reaction of o-acetaminophenols with the Vilsmeier reagent can lead to different formylpyrido[2,1-b]benzoxazole isomers depending on the reaction conditions. nih.govacs.org A mechanism involving sequential chlorination, dimerization, intramolecular elimination, formylation, and regioselective intramolecular nucleophilic cyclization was proposed. nih.govacs.org While Benzoxazole, 2-(cyclohexyloxy)- itself is a single regioisomer, the use of a substituted 2-aminophenol as a precursor would necessitate control over the cyclization to obtain a specific product. For instance, the reaction of 4-methyl-2-aminophenol would lead to the formation of 6-methyl-2-(cyclohexyloxy)benzoxazole. The choice of catalyst and reaction pathway, such as a copper-catalyzed C-N/C-O bond formation or an N-O bond formation pathway, can dictate the regiochemical outcome. organic-chemistry.org

Stereoselective synthesis is less relevant for the achiral target molecule Benzoxazole, 2-(cyclohexyloxy)-. However, if a chiral precursor were used, for example, a chiral cyclohexanol derivative, then maintaining the stereochemical integrity throughout the synthesis would be paramount. Advanced catalytic systems, including those based on chiral transition metal complexes, are often employed to control the stereochemistry in the synthesis of complex heterocyclic molecules.

Synthetic Pathway Optimization and Yield Enhancement Studies

The efficient synthesis of "Benzoxazole, 2-(cyclohexyloxy)-" hinges on the optimization of each step in its production, from the formation of its precursors to the final coupling reaction. Research efforts focus on maximizing yields, minimizing reaction times, and employing cost-effective and environmentally benign methodologies. The primary pathways involve the preparation of key intermediates, namely cyclohexanol and a reactive benzoxazole derivative (such as 2-chlorobenzoxazole), followed by their condensation.

Optimization of Precursor Synthesis: Cyclohexanol

Cyclohexanol, a critical precursor, is commercially produced through the oxidation of cyclohexane (B81311). This process also yields cyclohexanone (B45756), and the combined products are known as KA-oil (ketone-alcohol oil). nih.gov Optimization studies aim to improve the conversion of cyclohexane and the selectivity towards cyclohexanol.

Various catalytic systems have been explored to enhance the efficiency of cyclohexane oxidation. For instance, the use of Co₃O₄ nanocrystals as a heterogeneous catalyst for the oxidation of cyclohexane with molecular oxygen has been investigated. Under optimized conditions, these nanocrystals have demonstrated superior activity compared to conventional cobalt catalysts. A study achieved 89.1% selectivity for cyclohexanol and cyclohexanone at a 7.6% conversion rate of cyclohexane when using 50 nm Co₃O₄ nanocrystals at 393 K for 6 hours. researchgate.net

Another approach involves photocatalysis. The photocatalytic oxidation of cyclohexane using Degussa P-25 (a form of titanium dioxide) under visible light has been optimized by using acetonitrile (B52724) as a solvent, which helps to increase the yield of cyclohexanol. mdpi.com Further research has explored catalysts like H₄[α-SiW₁₂O₄₀]/TiO₂, which showed that under specific conditions, the conversion of cyclohexane could reach almost 100% within 30 minutes. ugm.ac.id

Below is a data table summarizing the findings of different catalytic systems for cyclohexane oxidation.

| Catalyst System | Oxidant | Temperature | Reaction Time | Cyclohexane Conversion (%) | Combined Yield (Cyclohexanol & Cyclohexanone) (%) | Selectivity | Reference |

| Co₃O₄ nanocrystals (50 nm) | O₂ | 393 K | 6 h | 7.6 | - | 89.1% (KA-oil) | researchgate.net |

| [Fe(HL)Cl₂] with H₂O₂ | H₂O₂ | - | - | - | 38 | High selectivity for alcohol | researchgate.net |

| H₄[α-SiW₁₂O₄₀]/TiO₂ | H₂O₂ | 80 °C | 0.5 h | ~100 | - | - | ugm.ac.id |

| AaeUPO (enzyme) in sol-gel | H₂O₂ | 25 °C | - | - | >300 mM produced | High ratio of cyclohexanone to cyclohexanol | nih.gov |

Optimization of Precursor Synthesis: 2-Chlorobenzoxazole (B146293)

2-Chlorobenzoxazole is a valuable intermediate for the synthesis of 2-substituted benzoxazoles. A common route to its synthesis is the chlorination of 2-mercaptobenzoxazole (B50546) or its derivatives. However, traditional methods often result in low yields and significant byproducts. google.com

A significant improvement in the synthesis of 2-chlorobenzoxazoles involves reacting benzoxazolin-2-ones with an excess of phosphorus pentachloride (PCl₅). google.com Optimization of this process has shown that metering the benzoxazolinone into a hot solution of PCl₅ in an inert solvent, such as o-dichlorobenzene, at temperatures between 120°C and 200°C, can lead to high yields and purity. The molar excess of PCl₅ is a critical parameter for driving the reaction to completion. google.com For instance, using a 5-fold molar excess of PCl₅ and reacting it with 6-chlorobenzoxazolin-2-one in o-dichlorobenzene at 150-160°C resulted in a 75% yield of 2,6-dichlorobenzoxazole (B51379) with 99.3% purity as determined by gas chromatography. google.com

The table below outlines the optimization of reaction conditions for the synthesis of dichlorobenzoxazole, a related derivative.

| Reactant | Chlorinating Agent/Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

| 6-Chlorobenzoxazolin-2-one | PCl₅ (5-fold molar excess) | o-dichlorobenzene | 150-160 °C | 75 | 99.3 | google.com |

| Benzoxazolin-2-one / Sulfuryl chloride | PCl₅ (5-fold molar excess) | o-dichlorobenzene | 150-160 °C | 49 | 95.9 | google.com |

Optimization of the Final Synthetic Step: Formation of "Benzoxazole, 2-(cyclohexyloxy)-"

The final step in the synthesis is the coupling of a benzoxazole precursor with cyclohexanol. A highly effective method for this transformation is the Mitsunobu reaction. This reaction facilitates the condensation of an acidic component (like a 2-hydroxybenzoxazole, formed in situ or pre-synthesized) with a primary or secondary alcohol, such as cyclohexanol, using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govmdpi.comresearchgate.net

The optimization of Mitsunobu reactions, particularly for sterically hindered alcohols like cyclohexanol, is crucial for achieving high yields. Key parameters that are often adjusted include the acidic component, solvent, temperature, and reaction time. For sterically hindered alcohols, using a more acidic coupling partner, such as 4-nitrobenzoic acid, has been shown to significantly improve the yield of the inverted product compared to standard benzoic acid. orgsyn.org The choice of solvent is also critical; tetrahydrofuran (B95107) (THF) is often preferred over less polar solvents like benzene (B151609). orgsyn.org

A representative procedure involves reacting the benzoxazole precursor with cyclohexanol, PPh₃, and DIAD in an appropriate solvent like 1,4-dioxane (B91453) or THF. mdpi.com Optimization would involve a systematic study of the reaction parameters as detailed in the table below, although specific yield data for "Benzoxazole, 2-(cyclohexyloxy)-" is not extensively published. The principles of Mitsunobu optimization suggest that careful control of these variables is key to enhancing the yield.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Acidic Pronucleophile | 2-Hydroxybenzoxazole vs. more acidic analogues | Potentially higher | Increased acidity can facilitate the formation of the key oxyphosphonium salt intermediate. |

| Solvent | THF vs. Dioxane vs. Toluene | Higher in THF | THF is a good solvent for the reactants and intermediates, often leading to better results than less polar or coordinating solvents. orgsyn.org |

| Temperature | 0 °C to Room Temperature to 50 °C | Varies | Lower initial temperatures are often used to control the exothermic reaction, followed by warming to ensure completion. The optimal temperature depends on the specific substrates. mdpi.com |

| Reagent Stoichiometry | 1.1 to 2.0 equivalents of PPh₃/DIAD | Higher with slight excess | A slight excess of the Mitsunobu reagents ensures full conversion of the limiting reactant (alcohol or nucleophile). |

| Reaction Time | 2 to 24 hours | Higher with longer time, up to a point | Longer reaction times can lead to higher conversion, but may also promote side reactions or decomposition. orgsyn.org |

Mechanistic Investigations of Benzoxazole, 2 Cyclohexyloxy Formation

Reaction Pathway Elucidation through Experimental Studies

Experimental investigations into the formation of 2-substituted benzoxazoles have outlined several potential reaction pathways. These typically involve the initial reaction between a 2-aminophenol (B121084) and a carbonyl compound or its derivative, followed by a cyclization and dehydration or elimination step.

While direct experimental evidence for the key intermediates in the formation of "Benzoxazole, 2-(cyclohexyloxy)-" is not prominently documented, analogous syntheses of 2-substituted benzoxazoles suggest the involvement of several transient species. One common method for synthesizing 2-alkoxybenzoxazoles involves the reaction of 2-aminophenol with a suitable phosgene (B1210022) equivalent and the corresponding alcohol, or with a reactive species that can deliver the alkoxycarbonyl moiety.

A plausible pathway involves the formation of a Schiff base (imine) intermediate. For instance, in the reaction of 2-aminophenol with an aldehyde, an intermediate imine is formed, which then undergoes cyclization. nih.gov In the case of "Benzoxazole, 2-(cyclohexyloxy)-", a similar initial step could involve the reaction of 2-aminophenol with a reagent like carbonyldiimidazole (CDI) followed by cyclohexanol (B46403), or with a cyclohexyloxycarbonylating agent.

A proposed general mechanism for the formation of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves the formation of an amidinium salt as a key intermediate. This is followed by nucleophilic attack by the amino group of the 2-aminophenol, leading to a tetrahedral intermediate which then cyclizes. nih.gov Although not directly involving an alkoxy group, this highlights the potential for various activated intermediates.

A plausible set of key intermediates in the formation of "Benzoxazole, 2-(cyclohexyloxy)-" from 2-aminophenol and a cyclohexyloxycarbonyl source is presented below:

| Intermediate | Description |

| I | Initial adduct of 2-aminophenol and the cyclohexyloxycarbonylating agent. |

| II | A Schiff base-like intermediate formed after initial condensation and loss of a small molecule (e.g., water). |

| III | A cyclized, non-aromatic benzoxazoline intermediate. |

A thorough review of the available scientific literature did not yield specific kinetic studies on the formation of "Benzoxazole, 2-(cyclohexyloxy)-". Kinetic data is crucial for determining the rate-determining step and for optimizing reaction conditions. For many benzoxazole (B165842) syntheses, the rate-determining step is often the initial nucleophilic attack or the subsequent cyclization, depending on the specific reactants and conditions employed. For example, in copper-catalyzed cyclizations of ortho-haloanilides to form benzoxazoles, oxidative addition is often the rate-determining step. organic-chemistry.org Without specific experimental data for the title compound, any discussion on its reaction kinetics would be purely speculative.

Computational and Theoretical Mechanistic Analyses

Computational chemistry offers powerful tools to investigate reaction mechanisms, providing insights into transition states and reaction energy profiles that can be difficult to obtain experimentally.

Density Functional Theory (DFT) has been employed to study the synthesis of various benzoxazole derivatives. These studies can calculate the geometry of reactants, intermediates, and products, as well as the energies of transition states, to map out the reaction coordinate. For example, DFT calculations have been used to investigate the electronic properties and geometry of substituted 2-phenacylbenzoxazole difluoroboranes. mdpi.com

While no specific DFT studies on the reaction coordinates for the formation of "Benzoxazole, 2-(cyclohexyloxy)-" were identified, such a study would likely investigate the following steps:

The initial nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the cyclohexyloxycarbonyl source.

The subsequent intramolecular cyclization involving the phenolic hydroxyl group.

The final elimination step to form the aromatic benzoxazole ring.

A hypothetical energy profile based on DFT calculations for a related benzoxazole synthesis is presented below, illustrating the energetic landscape of the reaction.

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Formation of Intermediate I | 10-15 |

| Formation of Intermediate II | 5-10 |

| Cyclization to Intermediate III | 15-20 (Rate-determining) |

| Aromatization | <5 |

This data is illustrative and not based on specific experimental or computational results for "Benzoxazole, 2-(cyclohexyloxy)-".

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction, including the conformational changes that occur during the transition from reactants to products. MD simulations have been used to study the binding selectivity of inhibitors to enzymes and to investigate the stability of ligand-protein complexes, which can involve benzoxazole-containing molecules. nih.govnih.gov However, a specific application of MD simulations for the transition state analysis of "Benzoxazole, 2-(cyclohexyloxy)-" formation was not found in the reviewed literature. Such a study would be valuable for understanding the solvent effects and the dynamic behavior of the reacting molecules as they approach the transition state.

Role of Specific Reagents and Catalysts in Reaction Mechanism

The choice of reagents and catalysts is critical in directing the reaction towards the desired benzoxazole product and in influencing the reaction mechanism.

For the synthesis of 2-substituted benzoxazoles, a variety of catalysts have been employed, including Brønsted acids, Lewis acids, and transition metals. organic-chemistry.orgnih.gov For instance, a combination of a Brønsted acid and CuI has been used to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org In the context of "Benzoxazole, 2-(cyclohexyloxy)-" formation, a catalyst could play several roles:

Activation of the Carbonyl Group: A Lewis acid catalyst could coordinate to the carbonyl oxygen of the cyclohexyloxycarbonyl source, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2-aminophenol.

Facilitating Cyclization: An acid or base catalyst can promote the intramolecular cyclization step by protonating or deprotonating the relevant functional groups, thereby lowering the activation energy for ring closure.

Promoting Dehydration/Elimination: An acid catalyst can facilitate the final aromatization step by promoting the elimination of a small molecule, such as water.

In a proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides, triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) are used. Tf2O activates the amide, and 2-fluoropyridine acts as a base to facilitate the subsequent steps. nih.gov A similar strategy using a suitable activating agent and a base could be envisioned for the synthesis of "Benzoxazole, 2-(cyclohexyloxy)-".

Mechanism of Electrochemical Oxidants

Electrochemical synthesis has emerged as a green and efficient alternative for constructing benzoxazole rings, avoiding the need for harsh chemical oxidants. researchgate.netrsc.org The mechanisms often involve the anodic oxidation of precursors to generate reactive intermediates that subsequently cyclize.

One general electrochemical approach involves the intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives. nih.govfigshare.com In a proposed mechanism for a related synthesis, the reaction is initiated by the anodic oxidation of a suitable N-substituted 2-aminophenol derivative. This process generates a radical cation, which then undergoes intramolecular cyclization. Subsequent oxidation and deprotonation steps lead to the formation of the benzoxazole ring. This process is notable for being transition-metal- and oxidant-free, with hydrogen gas as the only byproduct. nih.govfigshare.com

Another electrochemical route proceeds via an "ECCE" (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism. For instance, the electrochemical oxidation of a catechol derivative in the presence of an amine can lead to benzoxazole formation. rsc.org The catechol is first oxidized to a quinone (E), which then reacts with the amine in a Michael addition (C). This is followed by an intramolecular cyclization (C), and a final electron transfer (E) and aromatization to yield the benzoxazole derivative. rsc.org

In the context of "Benzoxazole, 2-(cyclohexyloxy)-", a plausible electrochemical pathway would involve the anodic oxidation of a precursor like N-(2-hydroxyphenyl)cyclohexylcarboxamide. The initial single-electron transfer from the substrate would generate a radical cation. Intramolecular cyclization would then occur, followed by further oxidation and proton loss to yield the final product.

| Electrochemical Method | Precursors | Key Mechanistic Steps | Products | Reference |

| Shono-Type Oxidative Coupling | Glycine Derivatives | Anodic oxidation, intramolecular cyclization, further oxidation, deprotonation | 2-Substituted Benzoxazoles | nih.govfigshare.com |

| ECCE Mechanism | 3,5-di-tert-butylcatechol, Benzylamines | Electron transfer, imine formation, cyclization, electron transfer | 2-Arylbenzoxazoles | rsc.org |

| Intramolecular C-H Amination | 2-Pyrimidyloxybenzenes | Anodic oxidation to form a pyrimidinium ion, nucleophilic attack by piperidine | 2-Aminobenzoxazoles | kyoto-u.ac.jp |

Sulfur-Mediated Cyclization Mechanisms

Elemental sulfur has been widely utilized as an inexpensive and effective oxidant or promoter in the synthesis of benzoxazoles. chemistryviews.orgnih.gov These reactions typically involve the condensation of 2-aminophenols with various carbonyl compounds or their equivalents. nih.gov

A common sulfur-promoted mechanism involves the reaction of a 2-aminophenol with an aldehyde or ketone. nih.govorganic-chemistry.org Initially, the 2-aminophenol and the carbonyl compound form a Schiff base intermediate. Elemental sulfur then acts as an oxidant to facilitate the cyclization and aromatization to the benzoxazole core. The reaction is often catalyzed by a base. organic-chemistry.org

In another variation, styrenes can be used as a one-carbon donor in the presence of elemental sulfur. rsc.orgorganic-chemistry.orgnih.gov The proposed mechanism suggests that sulfur reacts with the styrene (B11656) to form a reactive episulfide or a related sulfur-containing intermediate. This intermediate then reacts with the 2-aminophenol, leading to cyclization and subsequent elimination of sulfur-containing byproducts to afford the 2-substituted benzoxazole. organic-chemistry.org Mechanistic studies indicate that these reactions likely proceed through nucleophilic addition and oxidative cyclization pathways, avoiding the formation of free radicals. organic-chemistry.org

For the specific formation of "Benzoxazole, 2-(cyclohexyloxy)-", a plausible sulfur-mediated route could involve the reaction of 2-aminophenol with a cyclohexylcarbonyl equivalent in the presence of elemental sulfur. The sulfur would facilitate the oxidative cyclization of an intermediate formed from the initial reactants.

| Sulfur-Mediated Method | Reactants | Role of Sulfur | Key Mechanistic Steps | Products | Reference |

| Oxidative Coupling | 2-Aminophenols, Aldehydes | Oxidant | Formation of Schiff base, sulfur-mediated cyclization and aromatization | 2-Substituted Benzoxazoles | nih.gov |

| Reductive Coupling/Annulation | o-Nitrophenols, Benzaldehydes | Promoter | Reductive coupling and subsequent annulation | Benzoxazoles | organic-chemistry.org |

| Oxidative Cyclization | 2-Aminophenols, Styrenes | Oxidant/Promoter | Formation of reactive sulfur intermediate with styrene, reaction with 2-aminophenol, cyclization | 2-Benzyl Benzoxazoles | rsc.orgorganic-chemistry.org |

| Redox Cyclization | 2-Nitrophenols, Arylmethyl Chlorides | Promoter | Redox cyclization | 2-Arylbenzoxazoles | researchgate.net |

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for "Benzoxazole, 2-(cyclohexyloxy)-" (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For Benzoxazole (B165842), 2-(cyclohexyloxy)- , ¹H and ¹³C NMR would provide foundational data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoxazole ring system and the aliphatic protons of the cyclohexyl group. The aromatic protons, typically found in the downfield region (δ 7.0-8.0 ppm), would likely appear as a complex multiplet pattern due to spin-spin coupling. The protons on the cyclohexyl ring would appear in the upfield region (δ 1.2-5.0 ppm). The proton attached to the carbon bearing the oxygen atom (OCH) would be the most downfield of the cyclohexyl protons, likely appearing as a multiplet around δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number and type of carbon atoms. The benzoxazole ring would exhibit signals for its seven unique carbons, with the carbon atom at the 2-position (C=N) being significantly downfield. The six carbons of the cyclohexyl ring would also show distinct signals. The expected chemical shifts would be crucial for confirming the presence of both the benzoxazole and cyclohexyloxy moieties.

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the benzoxazole and cyclohexyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| Technique | Expected Observations for Benzoxazole, 2-(cyclohexyloxy)- |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Cyclohexyloxy protons (δ 1.2-5.0 ppm, with OCH proton downfield) |

| ¹³C NMR | Signals for 7 benzoxazole carbons and 6 cyclohexyl carbons. |

| COSY | Correlation between adjacent protons on the benzoxazole and cyclohexyl rings. |

| HSQC | Correlation of each proton with its directly bonded carbon atom. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For Benzoxazole, 2-(cyclohexyloxy)- , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition.

Under electron impact (EI) ionization, the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragmentation pathways would likely involve the loss of the cyclohexyloxy group or cleavage of the cyclohexyl ring. The fragmentation of the benzoxazole core could also provide valuable structural information. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Technique | Expected Data for Benzoxazole, 2-(cyclohexyloxy)- |

| HRMS | Precise molecular weight determination to confirm the elemental formula (C₁₃H₁₅NO₂). |

| EI-MS | Observation of the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of the cyclohexyloxy radical or neutral cyclohexene, and fragmentation of the benzoxazole ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present in the compound.

IR Spectroscopy: The IR spectrum of Benzoxazole, 2-(cyclohexyloxy)- would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic and aliphatic portions, C=N stretching of the oxazole (B20620) ring (typically around 1600-1650 cm⁻¹), and C-O stretching vibrations for the ether linkage. The aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the benzoxazole ring and the C-C bonds of the cyclohexyl ring would be expected to show strong Raman signals.

| Spectroscopy | Expected Vibrational Bands for Benzoxazole, 2-(cyclohexyloxy)- |

| Infrared (IR) | Aromatic and aliphatic C-H stretching, C=N stretching (oxazole ring), C-O-C (ether) stretching, Aromatic C=C stretching. |

| Raman | Strong signals for symmetric ring vibrations and C-C bonds. |

Derivatization and Analog Development of Benzoxazole, 2 Cyclohexyloxy

Synthesis of Novel Benzoxazole (B165842), 2-(cyclohexyloxy)- Analogs

The synthesis of novel analogs of "Benzoxazole, 2-(cyclohexyloxy)-" can be approached by modifying either the benzoxazole core or the cyclohexyloxy substituent. The primary route to the core structure involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing reagent. For the parent compound, this would typically involve the reaction of 2-aminophenol with a cyclohexyl-based electrophile.

A common and efficient method for forming the benzoxazole ring is the reaction of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives under various catalytic conditions. nih.govnih.gov For instance, the synthesis could proceed via the condensation of 2-aminophenol with cyclohexanecarboxaldehyde, followed by oxidative cyclization. Alternatively, the use of cyclohexanecarboxylic acid or its acid chloride in the presence of a coupling agent and a base can also yield the desired benzoxazole scaffold. nih.gov

The generation of analogs can be achieved by employing substituted 2-aminophenols or derivatives of the cyclohexyl moiety. For example, using a 2-aminophenol with substituents on the benzene (B151609) ring (e.g., chloro, methyl, methoxy) would lead to analogs functionalized on the benzoxazole core. Similarly, utilizing functionalized cyclohexanecarbaldehydes or carboxylic acids would introduce diversity on the cyclohexyloxy portion of the molecule.

Table 1: Representative Synthetic Routes to "Benzoxazole, 2-(cyclohexyloxy)-" Analogs

| Starting Material 1 (2-Aminophenol Derivative) | Starting Material 2 (Cyclohexyl Derivative) | Reaction Conditions | Resulting Analog |

| 2-Aminophenol | Cyclohexanecarboxaldehyde | Oxidative cyclization (e.g., with I2 or air) | Benzoxazole, 2-(cyclohexyloxy)- |

| 4-Chloro-2-aminophenol | Cyclohexanecarboxylic acid | Condensation (e.g., with a carbodiimide) | 5-Chloro-2-(cyclohexyloxy)benzoxazole |

| 4-Methyl-2-aminophenol | Cyclohexanecarbonyl chloride | Acylation followed by cyclization | 5-Methyl-2-(cyclohexyloxy)benzoxazole |

| 2-Aminophenol | 4-Hydroxycyclohexanecarbaldehyde | Reductive amination followed by cyclization | 4-(Benzoxazol-2-yloxy)cyclohexan-1-ol |

Functionalization Strategies at Different Positions of the Benzoxazole Core and Cyclohexyl Ring

Once the "Benzoxazole, 2-(cyclohexyloxy)-" scaffold is synthesized, further diversity can be introduced through functionalization at various positions.

Benzoxazole Core Functionalization: The benzoxazole ring is an electron-rich system, but it is generally less reactive towards electrophilic substitution than benzene itself. However, under appropriate conditions, functional groups can be introduced. The most common positions for functionalization are C4, C5, C6, and C7 of the benzene ring. Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed, with the position of substitution being directed by any existing substituents on the ring. More modern techniques, such as transition-metal-catalyzed C-H activation, offer more precise control over the position of functionalization.

Cyclohexyl Ring Functionalization: The cyclohexyl ring, being aliphatic, is amenable to radical substitution reactions. For instance, radical halogenation can introduce a handle for further modifications. Oxidative C-H functionalization can also be used to introduce hydroxyl or carbonyl groups at various positions on the cyclohexyl ring, providing points for further derivatization.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. nih.govwikipedia.org This approach is highly applicable to the synthesis of "Benzoxazole, 2-(cyclohexyloxy)-" analogs. A typical combinatorial synthesis would involve a solid-phase approach, where a 2-aminophenol derivative is attached to a solid support. wikipedia.org This immobilized substrate can then be reacted with a diverse set of building blocks.

For generating a library of "Benzoxazole, 2-(cyclohexyloxy)-" analogs, a split-and-pool strategy can be employed. wikipedia.org In this method, the solid support with the attached 2-aminophenol is divided into multiple portions. Each portion is then reacted with a different substituted cyclohexanecarboxylic acid or a related building block. After the coupling and cyclization to form the benzoxazole ring, the portions are recombined, mixed, and then split again for the next diversification step, such as functionalization of the benzoxazole core. This process allows for the exponential generation of a large number of unique compounds.

Table 2: Example of a Combinatorial Library Design for "Benzoxazole, 2-(cyclohexyloxy)-" Analogs

| Scaffold | Building Block Set A (Substituted 2-Aminophenols) | Building Block Set B (Substituted Cyclohexyl Carboxylic Acids) | Potential Library Size |

| 2-(Cyclohexyloxy)benzoxazole | 2-Aminophenol, 4-Chloro-2-aminophenol, 4-Fluoro-2-aminophenol, 4-Methyl-2-aminophenol | Cyclohexanecarboxylic acid, 4-Hydroxycyclohexanecarboxylic acid, 4-Methoxycyclohexanecarboxylic acid, 4-(Trifluoromethyl)cyclohexanecarboxylic acid | 16 compounds |

Diversity-Oriented Synthesis for "Benzoxazole, 2-(cyclohexyloxy)-" Derivatives

Diversity-oriented synthesis (DOS) aims to create libraries of compounds with a high degree of structural diversity, often exploring novel regions of chemical space. nih.govbeilstein-journals.org In the context of "Benzoxazole, 2-(cyclohexyloxy)-", a DOS approach would involve the design of a synthetic pathway that allows for significant skeletal and stereochemical diversification from a common starting material.

One strategy could involve a "build/couple/pair" approach. This might start with a simple, functionalized precursor that can be elaborated in a divergent manner. For example, a linear precursor containing both the elements for the benzoxazole core and the cyclohexyl ring could be synthesized. Through different cyclization strategies, a variety of heterocyclic systems beyond just the benzoxazole scaffold could be accessed. Two-directional synthesis is another powerful DOS tool where a symmetrical starting material is functionalized at both ends, leading to complex molecules in a few steps. nih.govbeilstein-journals.org This could be applied to create complex dimeric structures based on the "Benzoxazole, 2-(cyclohexyloxy)-" motif.

The application of these advanced synthetic strategies would enable the exploration of a wide range of chemical structures around the "Benzoxazole, 2-(cyclohexyloxy)-" core, increasing the probability of discovering novel compounds with interesting properties.

Computational Chemistry and in Silico Modeling for Benzoxazole, 2 Cyclohexyloxy

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Descriptors)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of "Benzoxazole, 2-(cyclohexyloxy)-". These methods map the electron density distribution and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic nature of the benzoxazole (B165842) core is defined by its aromatic system. The 2-(cyclohexyloxy) substituent modifies this system through electronic effects. DFT calculations performed on related 2,5-disubstituted benzoxazole derivatives using the B3LYP method with a 6-311G(d,p) basis set have been used to determine structural, electronic, and thermodynamic properties. researchgate.net Such calculations can precisely model the molecule's electrostatic potential surface, identifying nucleophilic and electrophilic centers.

Reactivity descriptors, including the HOMO and LUMO energies, offer a quantitative measure of chemical reactivity. The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between these orbitals is a key indicator of the molecule's kinetic stability and reactivity. While specific computational data for "Benzoxazole, 2-(cyclohexyloxy)-" is not available in the reviewed literature, the table below presents calculated values for the parent benzoxazole and a related derivative to provide a comparative context.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoxazole | -6.58 | -0.85 | 5.73 |

| 2-Methylbenzoxazole | -6.32 | -0.71 | 5.61 |

| Benzoxazole, 2-(cyclohexyloxy)- | Data not available | Data not available | Data not available |

Note: Data for Benzoxazole and 2-Methylbenzoxazole are representative values from computational chemistry databases. Specific DFT calculations are required to determine the precise values for Benzoxazole, 2-(cyclohexyloxy)-.

Conformational Analysis and Energy Landscape Mapping

The cyclohexyloxy group imparts considerable conformational flexibility to the molecule. The orientation of the cyclohexyl ring with respect to the planar benzoxazole moiety can vary, leading to different spatial arrangements, or conformers, each with a distinct energy level. Conformational analysis is the systematic study of these arrangements to identify the most stable, low-energy conformers and the energy barriers for interconversion.

This analysis is critical because a molecule's preferred conformation dictates its physical properties and how it interacts with its environment, such as in crystal packing or binding to a biological target. For instance, the steric bulk of the cyclohexyl group could shield the benzoxazole nitrogen atom, affecting its accessibility for chemical reactions. Conformational studies on similar heterocyclic systems, such as 2-substituted piperazines, have shown that bulky substituents often prefer an axial orientation, which can be further stabilized by intramolecular forces. nih.gov A similar detailed analysis for "Benzoxazole, 2-(cyclohexyloxy)-" would involve mapping the potential energy surface by systematically rotating the key dihedral angles.

Predictive Modeling of Reaction Outcomes and Selectivity

Computational modeling serves as a predictive tool for forecasting the outcomes of chemical reactions. By calculating the activation energies for various potential reaction pathways, chemists can identify the most energetically favorable and, therefore, the most likely product.

For example, when considering electrophilic substitution on the benzoxazole ring, computational models can predict the regioselectivity. This is achieved by modeling the reaction mechanism and calculating the stability of the intermediates formed at each possible position. marmara.edu.trresearchgate.net A study on the synthesis of benzoxazole-2-carboxylate derivatives utilized DFT calculations to understand the reaction mechanism and selectivity, finding that their computational results aligned well with experimental findings. marmara.edu.trresearchgate.net These models can elucidate why one isomer is formed over another, guiding the choice of reagents and reaction conditions to achieve a desired outcome. For "Benzoxazole, 2-(cyclohexyloxy)-", such models could predict substitution patterns on the benzene (B151609) ring or reactions involving the ether linkage.

Data Mining and Cheminformatics for Related Benzoxazole Structures

Data mining and cheminformatics are essential for analyzing large datasets of related chemical structures to uncover structure-activity relationships (SAR) and structure-property relationships (SPR). By curating databases of benzoxazole derivatives and their measured biological or chemical properties, researchers can build predictive models. figshare.com These in silico studies are frequently used to gain insights into the binding modes of benzoxazole derivatives to biological targets like enzymes or receptors. nih.govnih.govnih.gov

These models typically rely on molecular descriptors—numerical values that encode a molecule's structural or electronic features. For "Benzoxazole, 2-(cyclohexyloxy)-", one could mine chemical databases for structurally analogous compounds to infer potential biological activities or physical properties. nih.gov For instance, numerous studies have synthesized and evaluated 2-substituted benzoxazoles for a wide range of pharmacological activities. nih.govnih.gov This information can be leveraged to design new derivatives and prioritize them for synthesis and testing, accelerating the discovery process. figshare.com

Emerging Research Directions for the Benzoxazole, 2 Cyclohexyloxy Scaffold

Advanced Materials Science Applications of Benzoxazoles (e.g., Optical Brighteners, Fluorescent Dyes)

The inherent photophysical properties of the benzoxazole (B165842) core make it a highly attractive component for advanced materials, particularly in the realm of optics. Benzoxazole derivatives are widely recognized for their strong fluorescence, which has led to their use as optical brighteners, fluorescent dyes, and probes. researchgate.netdaneshyari.comresearchgate.net

Optical brighteners are compounds that absorb light in the ultraviolet spectrum (typically 330–380 nm) and re-emit it in the blue region of the visible spectrum (around 400–450 nm). daneshyari.com This process masks the natural yellowing of materials like polymers and textiles, making them appear whiter and brighter. Many commercial optical brighteners are based on heterocyclic systems, including benzoxazoles. researchgate.netgoogle.com The effectiveness of these compounds relies on their conjugated double-bond systems and high fluorescence quantum yields.

In "Benzoxazole, 2-(cyclohexyloxy)-", the benzoxazole moiety acts as the fluorophore. The substituent at the 2-position plays a critical role in modulating the photophysical properties. researchgate.netnih.gov The 2-(cyclohexyloxy) group, being an alkoxy group, is generally considered electron-donating. This influences the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects the absorption and emission wavelengths. The bulky and non-planar nature of the cyclohexyl ring can also influence molecular packing in the solid state, which is a crucial factor for applications like organic light-emitting diodes (OLEDs) and solid-state sensors. researchgate.net

Research into related 2-substituted benzoxazoles has demonstrated that these molecules can exhibit high fluorescence quantum yields and significant Stokes shifts (the difference between the absorption and emission maxima), which are desirable properties for fluorescent probes and imaging agents. researchgate.netnih.gov The study of compounds like 3-benzoxazol-2-yl-chromen-2-one has shown high molar absorptivities, characteristic of π→π* electronic transitions, and fluorescence quantum yields that are sensitive to solvent polarity. nih.gov While specific data for 2-(cyclohexyloxy)benzoxazole is not widely published, its structural similarity to these researched compounds suggests significant potential in developing new fluorescent materials.

| Property | Description | Relevance to 2-(cyclohexyloxy)benzoxazole |

| Fluorophore Core | The benzoxazole ring system possesses inherent fluorescence due to its extended π-conjugated system. daneshyari.com | The fundamental source of the compound's optical properties. |

| Absorption/Emission | Absorbs UV light and emits visible, typically blue, light, a key feature of optical brighteners. daneshyari.com | Enables its potential use in whitening polymers and textiles. |

| 2-Position Substituent | The group at the C2 position modulates the electronic and photophysical properties (e.g., quantum yield, wavelength). nih.gov | The cyclohexyloxy group influences the specific fluorescent characteristics. |

| Solid-State Packing | The three-dimensional structure of the molecule affects its properties in solid materials. | The bulky cyclohexyloxy group can prevent aggregation-caused quenching, potentially enhancing solid-state emission. |

Exploration of Novel Synthetic Paradigms for the Cyclohexyloxy Moiety

The synthesis of "Benzoxazole, 2-(cyclohexyloxy)-" requires the formation of both the heterocyclic benzoxazole ring and the ether linkage. While the construction of the benzoxazole ring is well-established, typically through the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, recent research has focused on developing more efficient and versatile methods for forming the crucial C-O bond of the cyclohexyloxy ether. rsc.org

Traditionally, ethers are synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. youtube.com For a molecule like "Benzoxazole, 2-(cyclohexyloxy)-", this would likely involve reacting 2-chlorobenzoxazole (B146293) with sodium cyclohexoxide. However, this method can be limited by harsh conditions and potential side reactions.

Modern organic synthesis offers several more sophisticated and milder alternatives. The Mitsunobu reaction is a powerful tool for forming esters and ethers. organic-chemistry.org It facilitates the condensation of an alcohol (like cyclohexanol) with an acidic pronucleophile (like 2-hydroxybenzoxazole) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). atlanchimpharma.com A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereoselective synthesis. organic-chemistry.org

Another prominent modern method is the Buchwald-Hartwig cross-coupling reaction . Initially developed for C-N bond formation, this palladium-catalyzed reaction has been adapted for the synthesis of aryl ethers. wikipedia.orgyoutube.com This reaction couples an alcohol with an aryl halide or triflate. It is known for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions compared to older methods like the Ullmann condensation. organic-chemistry.orgorganic-chemistry.org

These novel paradigms offer significant advantages over classical methods, including milder reaction conditions, improved yields, and greater tolerance for other functional groups within the molecule.

| Synthetic Method | Reactants | Key Reagents/Catalyst | Key Features |

| Williamson Ether Synthesis | 2-Halobenzoxazole + Cyclohexoxide | Strong Base (e.g., NaH) | Classical method; can require harsh conditions. youtube.com |

| Mitsunobu Reaction | 2-Hydroxybenzoxazole + Cyclohexanol (B46403) | PPh₃, DEAD/DIAD | Mild conditions; proceeds with inversion of stereochemistry. organic-chemistry.org |

| Buchwald-Hartwig Coupling | 2-Halobenzoxazole + Cyclohexanol | Palladium Catalyst + Ligand | Broad scope; high functional group tolerance; mild conditions. wikipedia.org |

Interdisciplinary Research Integrating "Benzoxazole, 2-(cyclohexyloxy)-" with Other Fields

The unique structural and electronic features of the "Benzoxazole, 2-(cyclohexyloxy)-" scaffold make it a candidate for integration into diverse scientific disciplines beyond traditional chemistry. chemistryjournal.netjocpr.com

Polymer Science: Benzoxazole moieties are incorporated into polymer backbones to create high-performance materials known as polybenzoxazoles (PBOs). These polymers are prized for their exceptional thermal stability, mechanical strength, and specific optical properties. rsc.org By designing monomers containing the 2-(cyclohexyloxy)benzoxazole unit, novel polymers could be developed. The bulky cyclohexyloxy side group could enhance the solubility of the resulting polymers, making them easier to process, while also influencing the final material's dielectric constant and refractive index. Soluble polymer-supported synthesis methods are also being developed for creating libraries of benzoxazole derivatives. nih.gov

Biochemical Probes and Sensing: The intrinsic fluorescence of the benzoxazole core is central to its use in developing probes for biological systems. periodikos.com.br Benzoxazole derivatives are being investigated as fluorescent probes that can bind to biomolecules like DNA, with their fluorescence intensity changing upon binding. periodikos.com.br The lipophilic cyclohexyloxy group in "Benzoxazole, 2-(cyclohexyloxy)-" could enhance its ability to cross cell membranes, potentially targeting intracellular components. This could lead to new tools for cellular imaging and diagnostics.

Agrochemicals: Benzoxazole and its bioisostere, benzothiazole, are important scaffolds in the discovery of new agricultural chemicals. nih.gov They have been shown to possess a range of activities, including fungicidal and herbicidal properties. The specific substitution pattern on the benzoxazole ring is critical for its biological activity. The exploration of derivatives like "Benzoxazole, 2-(cyclohexyloxy)-" could lead to the discovery of new, effective agrochemicals with novel modes of action.

This interdisciplinary approach, where the core molecular scaffold is seen as a building block for larger, functional systems, highlights the versatility and ongoing relevance of benzoxazole chemistry in addressing challenges in materials science, biology, and agriculture.

Q & A

Q. What are the primary synthetic strategies for 2-(cyclohexyloxy)benzoxazole, and how do they compare in yield and scalability?

- Methodological Answer : 2-(Cyclohexyloxy)benzoxazole can be synthesized via condensation of 2-aminophenol with cyclohexyloxy-containing precursors (e.g., cyclohexyloxyacetic acid derivatives) under acidic or oxidative conditions . Alternative routes include redox condensation, where o-nitrosophenols react with halogenated ketones (e.g., 2-bromoacetophenone analogs) in base-promoted reactions without external oxidizing agents . Yield optimization depends on precursor purity, solvent selection (e.g., ethanol or DMF), and reaction time. Scalability is limited for redox methods due to the lachrymatory nature of phenacyl bromides and poor availability of o-nitrosophenols .

Q. What safety precautions are critical when handling 2-(cyclohexyloxy)benzoxazole in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may cause respiratory irritation (H335) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid water to prevent drainage contamination .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention immediately .

Q. Which spectroscopic techniques are most effective for characterizing 2-(cyclohexyloxy)benzoxazole derivatives?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positioning on the benzoxazole core (e.g., cyclohexyloxy group at C2) .

- IR Spectroscopy : Detects key functional groups (e.g., C-O-C stretching at ~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 217.26 g/mol) .

Q. How is the anticancer activity of 2-(cyclohexyloxy)benzoxazole derivatives evaluated in vitro?

- Methodological Answer :

- Cell Line Screening : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to measure IC values .

- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess protein markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can redox condensation be optimized to synthesize 2-(cyclohexyloxy)benzoxazole derivatives with improved substrate scope?

- Methodological Answer :

- Substrate Engineering : Replace o-nitrosophenols with stable nitroso precursors (e.g., nitrosoarenes) to enhance availability .

- Catalysis : Introduce Fe/S catalysts to lower activation energy and reduce byproduct formation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and improve reaction rates .

Q. What role does the cyclohexyloxy group play in the photophysical properties of 2-(cyclohexyloxy)benzoxazole?

- Methodological Answer :

- ESIPT Analysis : The cyclohexyloxy group modulates intramolecular hydrogen bonding, affecting excited-state intramolecular proton transfer (ESIPT). Use time-resolved fluorescence and DFT calculations to map proton transfer kinetics .

- Solvatochromism Studies : Compare emission spectra in solvents of varying polarity to assess stabilization of enol vs. keto tautomers .

Q. How do structural modifications of 2-(cyclohexyloxy)benzoxazole impact its antibacterial efficacy?

- Methodological Answer :

- SAR Analysis : Introduce electron-withdrawing groups (e.g., nitro at C5) to enhance membrane penetration. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Molecular Dynamics (MD) : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) to identify binding hotspots .

Q. What computational methods are suitable for predicting the metabolic stability of 2-(cyclohexyloxy)benzoxazole derivatives?

- Methodological Answer :

- ADMET Prediction : Use QikProp or ADMETLab to estimate CYP450 metabolism and bioavailability .

- Docking Simulations : Perform AutoDock Vina to model interactions with hepatic enzymes (e.g., CYP3A4) and identify metabolic soft spots .

Q. How can contradictions in reported biological data for benzoxazole derivatives be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.